molecular formula C11H18O4 B13432978 Dipropyl cyclopropane-1,1-dicarboxylate CAS No. 213539-71-0

Dipropyl cyclopropane-1,1-dicarboxylate

Cat. No.: B13432978
CAS No.: 213539-71-0
M. Wt: 214.26 g/mol
InChI Key: XZOQOOYKHMCTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Strained Carbocycles in Synthetic Methodologies

Carbocycles, or rings composed entirely of carbon atoms, are fundamental structural motifs in organic chemistry. rsc.org Small rings, particularly three-membered cyclopropanes and four-membered cyclobutanes, possess significant intrinsic energy due to ring strain. nih.gov This strain arises from the distortion of bond angles and lengths from their ideal values. nih.gov For instance, cyclopropane (B1198618) has a ring strain of approximately 27.5 kcal/mol. u-tokyo.ac.jp

This inherent strain is not a liability but a powerful synthetic tool. researchgate.net The high energy of these systems acts as a thermodynamic driving force for ring-opening reactions, allowing the facile construction of diverse and complex molecular scaffolds. nih.govresearchgate.net These "strain-release transformations" enable chemists to access a myriad of useful molecular frameworks that might be challenging to synthesize through other means. nih.gov The structural rigidity imparted by these strained rings is another key feature, influencing the conformation of molecules and their physical properties. nih.gov

Overview of Donor-Acceptor Cyclopropanes (DACs) as Synthetic Building Blocks

The synthetic potential of the cyclopropane ring is significantly enhanced by the strategic placement of substituents. A particularly powerful arrangement is the "donor-acceptor" pattern, giving rise to Donor-Acceptor Cyclopropanes (DACs). nih.gov DACs are cyclopropanes that have an electron-donating group (the "donor") and an electron-withdrawing group (the "acceptor") substituted on them. acs.org

This substitution pattern electronically activates the cyclopropane ring. acs.org The presence of vicinal (adjacent) charge-stabilizing groups, combined with the inherent ring strain, allows the carbon-carbon bonds of the ring to be cleaved under mild conditions, often with a Lewis acid at room temperature. nih.gov This cleavage generates a versatile 1,3-dipole intermediate. nih.gov These dipoles can then participate in a wide array of subsequent reactions, including nucleophilic trapping, electrophilic trapping, and dipolar cycloadditions, to form five-membered carbo- and heterocycles. nih.govacs.org

Common acceptor groups are carbonyl derivatives, such as esters, ketones, and nitriles. nih.gov Donor groups can vary, with traditional examples being alkoxy or silyloxy groups, and more recently, aryl and vinyl groups have become widespread. nih.gov Cyclopropane-1,1-dicarboxylate esters are a prime example of this class, where the two geminal ester groups function as powerful acceptors, making the molecule susceptible to controlled ring-opening and subsequent reactions.

Context of Dipropyl Cyclopropane-1,1-dicarboxylate within the Cyclopropane-1,1-dicarboxylate Family

Dipropyl cyclopropane-1,1-dicarboxylate is a specific member of the broader family of cyclopropane-1,1-dicarboxylic acid esters. These esters are valuable intermediates for preparing pharmaceuticals and insecticides. google.com The family includes various alkyl esters, such as the well-studied dimethyl and diethyl esters, which serve as benchmarks for reactivity and physical properties. nih.gov

The synthesis of these diesters typically involves the reaction of a dialkyl malonate with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644). google.comorgsyn.org Various conditions have been developed to optimize this cyclization, including the use of phase-transfer catalysis or specific bases like finely divided potassium carbonate to improve yields. google.comorgsyn.org While many cyclopropane diesters are commercially available, their preparations can be complicated by the need to separate the product from unreacted starting material. orgsyn.org

Dipropyl cyclopropane-1,1-dicarboxylate, with the chemical formula C11H18O4, fits within this family, sharing the core reactive cyclopropane dicarboxylate structure but differing in the nature of its alkyl ester groups. stenutz.eu The properties of the specific ester can influence its physical characteristics, such as boiling point and density, and potentially modulate its reactivity in synthetic applications.

Interactive Data Table 1: Physical Properties of Selected Cyclopropane-1,1-dicarboxylates

Compound NameMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Refractive Index
Dipropyl cyclopropane-1,1-dicarboxylateC11H18O4214.261.0251.438
Diethyl cyclopropane-1,1-dicarboxylateC9H14O4186.211.0611.437
Dimethyl cyclopropane-1,1-dicarboxylateC7H10O4158.151.1471.441
Cyclopropane-1,1-dicarboxylic acidC5H6O4130.09N/AN/A

Data sourced from references stenutz.eu, nih.gov, sigmaaldrich.com, , .

Interactive Data Table 2: General Reactivity of Donor-Acceptor Cyclopropanes

Reaction TypeDescriptionResulting Structure
Ring-OpeningCleavage of a C-C bond in the cyclopropane ring, typically initiated by a Lewis acid.Forms a 1,3-dipole intermediate.
(Formal) [3+2] CycloadditionThe 1,3-dipole intermediate reacts with a multiple bond system (e.g., alkene, alkyne, carbonyl).Five-membered carbocycles or heterocycles. acs.org
Nucleophilic TrappingThe intermediate is intercepted by a nucleophile.Acyclic, 1,3-difunctionalized compounds.
Molecular RearrangementsThe initial ring-opened intermediate undergoes rearrangement to a more stable structure.Various isomeric products.

Data sourced from references nih.gov, acs.org, dokumen.pub.

Properties

CAS No.

213539-71-0

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

dipropyl cyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C11H18O4/c1-3-7-14-9(12)11(5-6-11)10(13)15-8-4-2/h3-8H2,1-2H3

InChI Key

XZOQOOYKHMCTLX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1(CC1)C(=O)OCCC

Origin of Product

United States

Synthetic Methodologies for Dipropyl Cyclopropane 1,1 Dicarboxylate and Analogues

Classical Esterification and Cycloalkylation Strategies

The traditional routes to Dipropyl cyclopropane-1,1-dicarboxylate are rooted in fundamental organic reactions, primarily the alkylation of malonic esters followed by cyclization. These methods, while established, are subject to optimization to enhance yield and purity.

Synthesis from Dialkyl Malonates and Dihaloalkanes

A primary and widely documented method for the synthesis of cyclopropane-1,1-dicarboxylic acid esters involves the reaction of a dialkyl malonate with a 1,2-dihaloalkane in the presence of a base. google.com For the preparation of Dipropyl cyclopropane-1,1-dicarboxylate, this would involve dipropyl malonate and a reagent such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909). google.comgoogle.com

The fundamental reaction mechanism proceeds via a double alkylation of the malonic ester. The base deprotonates the acidic α-carbon of the dipropyl malonate, creating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbons of the dihaloalkane in an SN2 reaction, displacing a halide ion. A second, intramolecular SN2 reaction then occurs as the base removes the remaining acidic proton, and the resulting carbanion attacks the other carbon bearing a halogen, closing the three-membered ring.

Historically, this intramolecular condensation was first demonstrated with diethyl malonate and 1,2-dibromoethane using sodium ethylate, yielding 27-29% of the desired product. google.com Subsequent improvements have significantly increased these yields. google.com

Optimization of Reaction Parameters (e.g., Base, Solvent, Temperature)

The efficiency of the cycloalkylation reaction is highly dependent on the chosen reaction conditions. Key parameters that have been optimized include the choice of base, solvent, and temperature, as well as the physical form of the reagents.

Base and Solvent System: The selection of the base and solvent is critical. While classical approaches used sodium alkoxides corresponding to the malonic ester to prevent transesterification, modern procedures have found significant advantages in using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide. google.comgoogle.com The use of finely comminuted potassium carbonate has been shown to dramatically increase yields, with one process reporting a 96% yield for dimethyl cyclopropane-1,1-dicarboxylate when using finely divided K2CO3, compared to 73% with commercial grade potassium carbonate. google.com

Temperature: The reaction temperature is another key variable. Performing the reaction at elevated temperatures, typically between 90°C and 160°C (preferably 110°C to 130°C), can significantly accelerate the conversion. google.com For the formation of dimethyl and diethyl cyclopropane-1,1-dicarboxylates, such temperatures can reduce reaction times to as little as 5 to 6 hours. google.com Azeotropic removal of water formed during the reaction, using the 1,2-dichloroalkane as an entrainment agent, can also drive the reaction to completion. google.com

The following table summarizes optimized reaction conditions for the synthesis of dialkyl cyclopropane-1,1-dicarboxylates from dialkyl malonates and 1,2-dihaloalkanes.

Dialkyl MalonateDihaloalkaneBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dimethyl Malonate1,2-DibromoethanePotassium Carbonate (finely comminuted)Dimethylformamide1002496 google.com
Diethyl Malonate1,2-DichloroethanePotassium Carbonate (finely comminuted)Dimethylformamide115Not specifiedNot specified google.com
Dimethyl Malonate1,2-DichloroethanePotassium Carbonate (finely comminuted)Dimethylformamide118-12515Not specified google.com
Dimethyl Malonate1,2-DichloroethaneSodium Methylate in Methanol (B129727)Dimethylformamide110887 google.com
Diethyl Malonate1,2-DichloroethaneSodium Ethylate in EthanolDimethylformamide1157Not specified google.com
Application of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a powerful alternative for the synthesis of cyclopropane-1,1-dicarboxylates, particularly when using a strong aqueous base with organic reactants. This methodology avoids the need for anhydrous conditions or expensive anhydrous bases.

In a representative procedure, diethyl malonate is reacted with 1,2-dibromoethane in the presence of a concentrated aqueous sodium hydroxide (B78521) solution. orgsyn.org The reaction is facilitated by a phase-transfer catalyst, such as triethylbenzylammonium chloride, which transports the hydroxide or malonate anion from the aqueous phase to the organic phase where the reaction occurs. orgsyn.org This one-pot conversion can directly yield the cyclopropane (B1198618) diacid after hydrolysis, which can then be esterified to the desired dipropyl ester. orgsyn.org The alkylation is believed to occur on either the diester or a monoester-monocarboxylate intermediate. orgsyn.org

Malonate EsterDihaloalkaneBaseCatalystTemperature (°C)Reaction Time (h)ProductYield (%)Reference
Diethyl Malonate1,2-Dibromoethane50% aq. NaOHTriethylbenzylammonium Chloride~65 (exotherm)2Cyclopropane-1,1-dicarboxylic acid66-73 orgsyn.org

Transesterification Processes for Higher Alkyl Esters

For higher alkyl esters like Dipropyl cyclopropane-1,1-dicarboxylate, transesterification presents an efficient synthetic route, especially when the corresponding dialkyl malonate is less readily available or more expensive. google.com This process typically starts with a more common lower alkyl ester, such as dimethyl or diethyl cyclopropane-1,1-dicarboxylate.

The process involves reacting the dimethyl ester with an excess of the desired alcohol (in this case, propanol) in the presence of a transesterification catalyst. google.com A common catalyst for this transformation is butyl titanate. google.com The reaction is driven to completion by removing the lower-boiling alcohol (methanol) by distillation. For the synthesis of di-n-butyl cyclopropane-1,1-dicarboxylate from the dimethyl ester, the removal of methanol was reported to be complete within 3 hours under reflux, followed by vacuum distillation to isolate the final product. google.com A similar procedure would be applicable for the synthesis of the dipropyl ester.

Contemporary and Stereocontrol-Oriented Synthetic Approaches

Modern synthetic chemistry has sought to develop more versatile and stereoselective methods for the construction of cyclopropane rings, moving beyond the classical cycloalkylation strategies.

Michael-Initiated Ring Closure (MIRC) Reactions for Cyclopropane-1,1-dicarboxylates

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and versatile strategy for the synthesis of cyclopropanes. This tandem reaction involves the nucleophilic 1,4-addition (Michael addition) of a carbanion to an α,β-unsaturated compound, followed by an intramolecular nucleophilic substitution that closes the three-membered ring.

For the synthesis of cyclopropane-1,1-dicarboxylates, a typical MIRC approach would involve the addition of a malonate ester enolate (the Michael donor) to an electrophilic alkene that contains a leaving group on the β-carbon (the Michael acceptor). The initial Michael addition forms an intermediate enolate, which then undergoes an intramolecular cyclization by displacing the leaving group, thus forming the cyclopropane ring. This method is advantageous as it can create multiple stereocenters with a high degree of control, particularly when chiral catalysts or auxiliaries are employed.

While specific examples detailing the synthesis of Dipropyl cyclopropane-1,1-dicarboxylate via MIRC are not prevalent in the literature, the general applicability of this reaction to form cyclopropane-1,1-dicarboxylate systems is well-established. The versatility in the choice of Michael donor and acceptor allows for the construction of a wide variety of substituted cyclopropanes.

Chiral Catalyst and Auxiliary Application in Enantioselective Synthesis

The asymmetric synthesis of cyclopropane-1,1-dicarboxylates has been a significant area of research, with the application of chiral catalysts and auxiliaries playing a pivotal role in achieving high enantioselectivity.

One notable approach involves the use of chiral dirhodium tetracarboxylate catalysts. For the synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates, high diastereoselectivity and enantioselectivity have been achieved. The choice of catalyst is crucial and often depends on the substitution pattern of the diazoacetate precursor. For instance, with meta- or para-substituted aryl- or heteroaryldiazoacetates, Rh₂(R-p-Ph-TPCP)₄ has been identified as an optimal catalyst. nih.gov Conversely, for ortho-substituted analogues, Rh₂(R-TPPTTL)₄ is preferred. nih.gov The enantioselectivity of these reactions can be further enhanced by the use of additives like 2-chloropyridine. nih.gov

Another effective strategy employs chiral auxiliaries. (R)-pantolactone has been successfully utilized as a chiral auxiliary to direct the stereochemical outcome of cyclopropanation reactions, leading to the formation of 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates with high stereoselectivity. nih.gov

The following table summarizes the enantioselective synthesis of various cyclopropane carboxylates using different chiral rhodium catalysts.

CatalystReactantsProductYield (%)ee (%)Ref.
Rh₂(R-p-Ph-TPCP)₄2-chloro-5-vinyl pyridine (B92270) + various aryldiazoacetates1-aryl-2-(2-chloropyridin-5-yl)cyclopropane-1-carboxylates89-9889-98 nih.gov
Rh₂(S-TPPTTL)₄Styrene (B11656) + ortho-substituted aryldiazoacetates1-aryl-2-phenylcyclopropane-1-carboxylates71-7984-92 nih.gov
Rh₂(S-TPPTTL)₄Various vinyl 2-chloropyridines + aryldiazoacetate1-aryl-2-(2-chloropyridinyl)cyclopropane-1-carboxylates-90-98 nih.gov

Transition Metal-Catalyzed Cyclopropanation (e.g., Rhodium(II), Copper(I) Triflate, Ruthenium Catalysts)

Transition metal catalysis is a cornerstone in the synthesis of cyclopropanes, offering efficient and selective routes from olefins and carbene precursors. acs.orgnih.govwikipedia.org

Rhodium(II) Catalysts: Dirhodium(II) carboxylates are among the most common and effective catalysts for the cyclopropanation of olefins with diazo compounds. wikipedia.org These reactions proceed through the formation of a rhodium-carbene intermediate, which then transfers the carbene moiety to the alkene. wikipedia.org The choice of the carboxylate ligand on the dirhodium center can significantly influence the catalyst's reactivity and selectivity. For instance, adamantylglycine derived catalysts like Rh₂(S-TCPTAD)₄ have demonstrated high asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes with substituted aryldiazoacetates and vinyldiazoacetates. thieme-connect.com

Copper(I) Catalysts: Copper complexes, particularly those with chiral ligands, are also widely used for enantioselective cyclopropanation. A chiral cagelike copper(I) catalyst derived from a bisoxazoline ligand has been shown to be highly effective in the synthesis of 1,1-cyclopropane diesters from both terminal and multisubstituted olefins with high yields and enantioselectivities (up to >99% ee). lookchem.comnih.gov

Ruthenium Catalysts: Ruthenium catalysts, such as those based on pybox and pheox ligands, have emerged as versatile tools for cyclopropanation. acs.orgnih.gov Ru(II)-Pheox complexes, for example, have been successfully employed in the asymmetric cyclopropanation of a broad range of olefins, including those that are typically challenging substrates for rhodium and copper catalysts. acs.orgnih.gov These catalysts are noted for their stability and ability to provide high yields and excellent stereocontrol. acs.orgnih.gov Diruthenium tetracarboxylate catalysts have also been developed and show high diastereoselectivity and reasonable enantioselectivity in the cyclopropanation of styrene with aryldiazoacetates. nih.gov

The table below provides a comparative overview of different transition metal catalysts used in cyclopropanation reactions.

Catalyst SystemOlefin SubstrateDiazo CompoundYield (%)StereoselectivityRef.
Rh₂(S-TCPTAD)₄Electron-deficient alkenesAryl/vinyldiazoacetatesup to 98up to 98% ee thieme-connect.com
Chiral Cagelike Cu(I)Terminal & multisubstituted olefinsPhenyliodonium ylide malonateup to 99up to >99% ee lookchem.com
Ru(II)-PheoxWide variety of olefinsFunctionalized diazoacetatesHighExcellent acs.orgnih.gov
Ru₂(S-TPPTTL)₄·BArFStyreneAryldiazoacetate7082% ee nih.gov

Photochemical Cyclopropanation Strategies

Photochemical methods offer an alternative pathway to cyclopropane synthesis, often proceeding through different intermediates than transition metal-catalyzed reactions. nih.gov One common strategy involves the photochemical decomposition of diazo compounds to generate carbenes, which then add to olefins. wikipedia.org This process can be initiated by UV light, and in some cases, triplet sensitizers are used to facilitate the reaction. nih.gov

Another approach is chromium photocatalyzed cyclopropanation, which allows for the reaction of diazo reagents with electron-rich alkenes under mild conditions. nih.gov This method has shown distinct chemoselectivity compared to traditional metal-catalyzed systems. nih.gov Furthermore, photochemical reactions of diamidocarbenes have been shown to effect the cyclopropanation of polyaromatic compounds. nih.gov While these general strategies exist, specific examples detailing the photochemical synthesis of dipropyl cyclopropane-1,1-dicarboxylate are less common in the literature.

Directed Synthesis of Substituted Cyclopropane-1,1-dicarboxylates

The synthesis of cyclopropane-1,1-dicarboxylates with specific substituents at the 2-position is of great interest for various applications.

Synthesis of 2-Arylcyclopropane-1,1-dicarboxylates

A primary method for the synthesis of 2-arylcyclopropane-1,1-dicarboxylates is the rhodium-catalyzed reaction of aryldiazoacetates with olefins. nih.gov This reaction is highly diastereoselective, typically favoring the formation of the trans isomer. organic-chemistry.org The use of chiral dirhodium catalysts allows for the enantioselective synthesis of these compounds. nih.gov For example, the reaction of methyl 1-aryl-2-amino-cyclopropane carboxylates can be achieved with high yields and excellent trans-selectivity by the Rh-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide. organic-chemistry.org Lewis acid-catalyzed isomerizations of 2-arylcyclopropane-1,1-dicarboxylates can also be employed to synthesize other valuable compounds like 2-styrylmalonates. researchgate.net

Synthesis of 2-Vinylcyclopropane-1,1-dicarboxylates

The synthesis of 2-vinylcyclopropane-1,1-dicarboxylates is commonly achieved through the reaction of a malonic ester with a 1,4-dihalobutene-2 in the presence of a base. google.comgoogle.com For instance, diethyl 2-vinylcyclopropane-1,1-dicarboxylate can be prepared by condensing diethyl malonate with trans-1,4-dichlorobutene-2. prepchem.com A two-step, "one-pot" synthesis has been developed that involves the initial isomerization of a mixture of cis- and trans-1,4-dihalobutene-2 to the predominantly trans isomer, followed by cyclocondensation with a dialkyl malonate. google.com This method provides high yields (75-80%) of the desired product with minimal contamination from byproducts. google.com

The following table presents data on the synthesis of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates.

Malonic EsterDihalobuteneBase/ConditionsProductYield (%)Ref.
Diethyl malonatetrans-1,4-dichlorobutene-2KOH/tricaprylylmethylammonium chlorideDiethyl 2-vinylcyclopropane-1,1-dicarboxylate77.9 prepchem.com
Dimethyl malonatetrans-1,4-dichlorobutene-2NaOMe/MeOHDimethyl 2-vinylcyclopropane-1,1-dicarboxylate75.6 google.com
Synthesis of 2-(Aminomethyl)cyclopropane-1,1-dicarboxylates

A synthetic route to racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid has been developed starting from dimethyl 2-allylmalonate. core.ac.ukresearchgate.net This multi-step process involves:

Iodocarbocyclization: Treatment of dimethyl 2-allylmalonate with iodine leads to the formation of a cyclized iodo-intermediate.

Azidation: The iodide is then displaced with an azide (B81097) group.

Saponification: The ester groups are hydrolyzed to carboxylic acids.

Reduction: Finally, the azide is reduced to the primary amine, yielding the target 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid. core.ac.ukresearchgate.net

This pathway is designed to avoid undesirable side reactions such as the opening of the cyclopropane ring. core.ac.uk An alternative approach involves the Michael-induced ring closure of diethyl bromomalonate and acrylonitrile, followed by reduction of the resulting cyanocyclopropane. core.ac.uk However, selective reduction of the nitrile in the presence of the diester can be challenging. core.ac.uk

Synthesis of Cyclopropa[c]coumarin-1a-carboxylates

A convenient and efficient method for synthesizing functionalized cyclopropa[c]coumarin-1a-carboxylates has been developed, utilizing an acid-induced intramolecular transesterification process. researchgate.netnih.govnih.gov This approach is particularly effective for substrates that possess a hydroxyl group directly attached to the aromatic ring. researchgate.netnih.gov The core of this methodology involves the conversion of 2-(2-hydroxyaryl)cyclopropane-1,1-dicarboxylates into the target cyclopropa[c]coumarin structure. nih.gov

The synthesis begins with a precursor, such as Dimethyl 2-(2-hydroxyphenyl)cyclopropane-1,1-dicarboxylate, which is dissolved in a solvent like toluene (B28343). mdpi.com The key transformation is initiated by the addition of glacial acetic acid. mdpi.com The reaction mixture is then heated under reflux, which facilitates an intramolecular transesterification. researchgate.netmdpi.com This step results in the formation of the cyclopropa[c]coumarin ring system and the elimination of methanol. mdpi.com

The reaction conditions have been optimized, with studies showing that heating a toluene solution of the cyclopropane precursor with two equivalents of acetic acid provides the highest yields of the desired product. mdpi.com This method has proven tolerant to a variety of functional groups on the aromatic ring, including alkyl, halogen, and nitro groups, demonstrating its versatility. nih.gov The final products are purified using techniques such as flash chromatography. mdpi.com

Detailed research findings from the synthesis of various cyclopropa[c]coumarin-1a-carboxylates are presented in the table below, showcasing the substrate variations and corresponding product yields.

Table 1: Synthesis of Cyclopropa[c]coumarin-1a-carboxylates via Intramolecular Transesterification

Precursor (Substrate) Product Yield (%)
Dimethyl 2-(2-hydroxyphenyl)cyclopropane-1,1-dicarboxylate Methyl (1aRS,7bRS)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate 72%
Dimethyl 2-(5-chloro-2-hydroxyphenyl)cyclopropane-1,1-dicarboxylate Methyl (1aRS,7bRS)-6-chloro-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate 78%
Dimethyl 2-(5-bromo-2-hydroxyphenyl)cyclopropane-1,1-dicarboxylate Methyl (1aRS,7bRS)-6-bromo-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate 85%
Dimethyl 2-(2-hydroxy-5-methylphenyl)cyclopropane-1,1-dicarboxylate Methyl (1aRS,7bRS)-6-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate 82%
Dimethyl 2-(2-hydroxy-4-methylphenyl)cyclopropane-1,1-dicarboxylate Methyl (1aRS,7bRS)-7-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate 76%
Dimethyl 2-(2-hydroxy-5-nitrophenyl)cyclopropane-1,1-dicarboxylate Methyl (1aRS,7bRS)-6-nitro-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate 73%

Data sourced from Ivanova et al., Molecules 2018, 24(1), 57. researchgate.netmdpi.com

Table 2: Compound Names

Compound Name
Dipropyl cyclopropane-1,1-dicarboxylate
Cyclopropa[c]coumarin-1a-carboxylates
2-Arylcyclopropane-1,1-dicarboxylates
2-(2-Hydroxyaryl)cyclopropane-1,1-dicarboxylates
Dimethyl 2-(2-hydroxyphenyl)cyclopropane-1,1-dicarboxylate
Toluene
Acetic acid
Methanol
Methyl (1aRS,7bRS)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate
Dimethyl 2-(5-chloro-2-hydroxyphenyl)cyclopropane-1,1-dicarboxylate
Methyl (1aRS,7bRS)-6-chloro-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate
Dimethyl 2-(5-bromo-2-hydroxyphenyl)cyclopropane-1,1-dicarboxylate
Methyl (1aRS,7bRS)-6-bromo-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate
Dimethyl 2-(2-hydroxy-5-methylphenyl)cyclopropane-1,1-dicarboxylate
Methyl (1aRS,7bRS)-6-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate
Dimethyl 2-(2-hydroxy-4-methylphenyl)cyclopropane-1,1-dicarboxylate
Methyl (1aRS,7bRS)-7-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate
Dimethyl 2-(2-hydroxy-5-nitrophenyl)cyclopropane-1,1-dicarboxylate
Methyl (1aRS,7bRS)-6-nitro-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate
Dimethyl 2-(4,5-dichloro-2-hydroxyphenyl)cyclopropane-1,1-dicarboxylate

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the intricate details of reaction mechanisms, providing a molecular-level understanding of bond-breaking and bond-forming processes. For derivatives of cyclopropane-1,1-dicarboxylic acid, these investigations have been crucial in mapping out the energetic landscapes of their reactions.

Activation Barrier Calculations and Transition State Profiling

The activation barrier, or activation energy, is a critical parameter that governs the rate of a chemical reaction. Theoretical calculations can precisely determine the energy of the transition state, the highest point on the reaction energy profile, and thus the activation barrier. For reactions involving donor-acceptor cyclopropanes, such as dipropyl cyclopropane-1,1-dicarboxylate, these calculations are vital for predicting reactivity.

For instance, in a study on the TaCl5-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes, quantum chemical modeling using the B3LYP/6-31G(d)/LanL2DZ method was employed to investigate the reaction mechanism. nih.gov The key step, the opening of the cyclopropane (B1198618) ring, was found to have a calculated activation barrier of 14.56 kcal/mol. nih.gov This value provides a quantitative measure of the energy required for this transformation to occur and highlights the role of the Lewis acid in facilitating the reaction.

Reaction StepComputational MethodCalculated Activation Barrier (kcal/mol)
Cyclopropane Ring OpeningB3LYP/6-31G(d)/LanL2DZ14.56

This table presents the calculated activation barrier for the ring-opening of a related dimethyl cyclopropane-1,1-dicarboxylate derivative.

Transition state profiling involves the characterization of the geometry and electronic structure of the transition state. These studies reveal the synchronous or asynchronous nature of bond formation and cleavage. For many reactions of cyclopropane derivatives, the transition states are highly asynchronous, meaning that different bonds are broken and formed to different extents at the transition state. nih.gov

Computational Modeling of Mechanistic Pathways (e.g., [3+2] Cycloadditions)

[3+2] cycloaddition reactions are a powerful tool in organic synthesis for the construction of five-membered rings. Donor-acceptor cyclopropanes, including dipropyl cyclopropane-1,1-dicarboxylate, are excellent substrates for these reactions. Computational modeling has been extensively used to understand the mechanistic details of these cycloadditions.

Theoretical studies on the [3+2] cycloaddition reactions of cyclopropanes with various dipolarophiles, such as nitrones, have shown that the reaction can proceed through either a concerted or a stepwise mechanism. researchgate.net The exact pathway is often dependent on the nature of the substituents on both the cyclopropane and the dipole.

A computational study on the [3+2] cycloaddition of cyclic nitrones with strained alkylidene cyclopropanes, using Molecular Electron Density Theory (MEDT) at the ωB97X-D/6-311G(d,p) computational level, revealed that the presence of the cyclopropane ring decreases the activation enthalpy of the reaction. nih.govrsc.org This is attributed to the release of the inherent ring strain of the cyclopropane in the transition state. nih.govrsc.org The calculated activation enthalpies for these reactions were found to be in the range of 11.2–13.4 kcal/mol. nih.gov

ReactantsComputational LevelActivation Enthalpy (kcal/mol)Reaction Enthalpy (kcal/mol)
Cyclic Nitrone + MethylenecyclopropaneωB97X-D/6-311G(d,p)13.8-
Cyclic Nitrone + Alkylidene CyclopropanesωB97X-D/6-311G(d,p)11.2 - 13.4-27.8 to -46.3

This table showcases the calculated activation and reaction enthalpies for the [3+2] cycloaddition of nitrones with cyclopropane derivatives.

Furthermore, these studies have elucidated the factors controlling the regioselectivity of the cycloaddition. nih.gov The analysis of the global electron density transfer (GEDT) at the transition state can confirm the polar or non-polar nature of the reaction, which in turn influences the regiochemical outcome. nih.govrsc.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is widely applied to study the electronic structure, geometry, and thermodynamic properties of molecules like dipropyl cyclopropane-1,1-dicarboxylate.

Analysis of Relative Thermodynamic Stabilities of Diastereoisomeric Products

Many reactions involving cyclopropane derivatives can lead to the formation of diastereomeric products. DFT calculations are highly effective in predicting the relative thermodynamic stabilities of these isomers by calculating their ground-state energies. This information is crucial for understanding and predicting the stereochemical outcome of a reaction.

In a study on the diastereoselective decarboxylation of a 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid derivative, ab initio calculations were used to determine the energies of the reactants, transition states, and products. researchgate.net It was found that while the energy difference between the two reactant diastereomers and their corresponding transition states was small (1.1 kcal/mol), the energy difference between the final product diastereomers was much larger (7.39 kcal/mol). researchgate.net This indicates that the stereochemistry of the product is primarily determined by the relative thermodynamic stability of the final products. The trans isomer was found to be more stable due to reduced steric hindrance. researchgate.net

IsomerRelative Energy (kcal/mol)
Reactant R10.0
Reactant R21.1
Product (R,R)0.0
Product (S,R)7.39

This table illustrates the calculated relative energies of diastereomeric reactants and products in a related system, highlighting the thermodynamic control of stereoselectivity.

Exploration of Intramolecular Interactions and Conformational Preferences

The three-dimensional structure of a molecule, including its preferred conformations, is determined by a complex interplay of intramolecular interactions such as steric repulsion and electronic effects. DFT calculations can be used to explore the potential energy surface of a molecule and identify its low-energy conformations.

For dipropyl cyclopropane-1,1-dicarboxylate, the orientation of the two propyl ester groups is of particular interest. Rotational barriers around the C-O and C-C bonds of the ester groups can be calculated to understand the flexibility of the molecule. The presence of the rigid cyclopropane ring significantly influences the conformational preferences of the flexible ester side chains. While specific studies on the dipropyl ester are lacking, general principles of conformational analysis suggest that the molecule will adopt a conformation that minimizes steric clashes between the propyl groups and the cyclopropane ring. sapub.org

Molecular Electrostatic Potential (MEP) for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactivity of a molecule. It is a map of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For a molecule like dipropyl cyclopropane-1,1-dicarboxylate, the MEP would show negative potential (typically colored red or yellow) around the carbonyl oxygen atoms of the ester groups, indicating these are sites for electrophilic attack. Conversely, the regions around the hydrogen atoms would show positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack. The strained C-C bonds of the cyclopropane ring would also exhibit a region of high electron density, making them susceptible to attack by electrophiles, which is a key aspect of their reactivity in ring-opening reactions. By analyzing the MEP, one can predict how the molecule will interact with other reagents and where chemical reactions are most likely to occur.

Prediction of Solvent Interactions and Conformational Stability

Theoretical and computational chemistry studies focusing specifically on the solvent interactions and conformational stability of Dipropyl cyclopropane-1,1-dicarboxylate are not extensively available in publicly accessible research. While computational methods are broadly applied to understand molecular behavior, detailed analyses for this particular compound, including specific data on its interactions with various solvents and its conformational preferences, are not readily found in the current body of scientific literature.

General principles of computational chemistry suggest that the behavior of Dipropyl cyclopropane-1,1-dicarboxylate in a solvent would be governed by a combination of factors. These include the polarity of the solvent, the potential for hydrogen bonding, and van der Waals forces. The propyl ester groups would be expected to exhibit significant conformational flexibility, rotating around the carbon-oxygen and carbon-carbon single bonds. The presence of the cyclopropane ring introduces conformational rigidity in that portion of the molecule.

A comprehensive theoretical study would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the optimized geometry of the molecule and its vibrational frequencies. To simulate its behavior in a solvent, implicit solvent models (like the Polarizable Continuum Model) or explicit solvent models (using molecular dynamics simulations) would be employed. Such studies would yield valuable data on solvation energies, preferred conformational isomers in different media, and the dynamics of solvent molecules around the solute.

However, at present, specific research findings and data tables from such computational studies on Dipropyl cyclopropane-1,1-dicarboxylate have not been published.

Advanced Applications in Organic Synthesis

Building Blocks for Complex Molecular Architectures

The unique reactivity of donor-acceptor cyclopropanes (DACs), such as dipropyl cyclopropane-1,1-dicarboxylate, positions them as valuable three-carbon synthons for the assembly of intricate molecular frameworks.

The ring-opening transformations of donor-acceptor cyclopropanes are extensively utilized in the synthesis of a wide array of carbo- and heterocyclic compounds. nih.gov These reactions often proceed through formal cycloadditions, providing access to highly functionalized five-, six-, or seven-membered ring systems. mdpi.com

One notable application is in the synthesis of chromene-based fine chemicals. A straightforward method has been developed for the synthesis of cyclopropa[c]coumarins, which are valuable precursors to these chromene derivatives. nih.gov This method relies on the acid-induced intramolecular transesterification of 2-(2-hydroxyaryl)cyclopropane-1,1-dicarboxylates. nih.gov The resulting cyclopropa[c]coumarins, as members of the donor-acceptor cyclopropane (B1198618) family, are highly reactive substrates for the preparation of a diverse range of functionalized coumarin (B35378) derivatives. nih.gov The reaction is efficient for substrates with a hydroxy group directly attached to the aromatic ring and tolerates various functional groups such as alkyl, halogen, and nitro functionalities. nih.gov

The versatility of DACs in constructing heterocyclic systems is further demonstrated by their use in synthesizing various other complex structures through annulation and cycloaddition reactions. researchgate.net

Dipropyl cyclopropane-1,1-dicarboxylate serves as a key monomer in the synthesis of novel polyelectrolytes through anionic ring-opening polymerization. This process allows for the creation of polymers with a unique substitution pattern, where two carboxylate anions are attached to every third carbon atom of the polymer backbone.

The synthesis involves the hydrolysis of a monodisperse di-n-propyl ester polymer, which is itself produced by the anionic ring-opening polymerization of di-n-propylcyclopropane-1,1-dicarboxylate. This polymerization can proceed in a living manner, offering control over the polymer's molecular weight and dispersity. The resulting polyelectrolyte, specifically the potassium salt of poly(trimethylene-1,1-dicarboxylic acid), has been characterized by various analytical techniques, confirming a highly selective and clean hydrolysis process. The malonate ion substructure within the polymer is notably stable, showing no decomposition below 350 °C.

MonomerPolymerization MethodResulting PolymerKey Feature
Di-n-propylcyclopropane-1,1-dicarboxylateAnionic ring-opening polymerizationPoly(trimethylene-1,1-dicarboxylate)Precursor to a novel polyelectrolyte

Role as Key Intermediates in the Synthesis of Diverse Compounds

The ability of the cyclopropane ring in dipropyl cyclopropane-1,1-dicarboxylate and related compounds to undergo controlled cleavage makes it a valuable intermediate for the synthesis of molecules with specific and complex structural motifs.

A significant application of 2-arylcyclopropane-1,1-dicarboxylates is in the synthesis of substituted tetrahydronaphthalenes. A novel reaction pathway has been discovered where dimethyl 2-phenylcyclopropane-1,1-dicarboxylate reacts with aromatic aldehydes in the presence of tantalum(V) chloride (TaCl₅) to produce substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates in good yields. nih.gov This reaction yields chlorinated tetrahydronaphthalenes with a cis arrangement of the aryl and chlorine substituents in the cyclohexene (B86901) moiety. nih.gov The tetrahydronaphthalene framework is a crucial structural motif in many biologically active molecules, including those with anticancer, antimicrobial, and antiviral properties. nih.gov

As mentioned previously, these cyclopropane derivatives are also instrumental in the synthesis of chromene-based fine chemicals through the formation of cyclopropa[c]coumarin intermediates. nih.gov The reactivity of the three-membered ring in these intermediates allows for the introduction of diverse functionalities into the coumarin core. nih.gov

Development of Novel Catalytic Systems

The transformations of dipropyl cyclopropane-1,1-dicarboxylate and its analogs are often facilitated by catalytic systems that can control the reaction pathway and stereochemistry.

Lewis acids play a pivotal role in activating donor-acceptor cyclopropanes for various transformations. researchgate.netresearchgate.net The coordination of the Lewis acid to the acceptor groups (the esters) facilitates the opening of the cyclopropane ring, generating a 1,3-dipole intermediate that can be trapped by various reagents. rsc.org

A range of Lewis acids have been employed to catalyze reactions of 2-arylcyclopropane-1,1-dicarboxylates. For instance, the isomerization of these cyclopropanes to 2-styrylmalonates can be efficiently catalyzed by Lewis acids, proceeding with high chemo-, regio-, and stereoselectivity to yield E-styrylmalonates. researchgate.net

The choice of Lewis acid can dramatically influence the reaction outcome. While many Lewis acids promote [3+2] cycloadditions with aldehydes, the use of tantalum(V) chloride (TaCl₅) leads to the formation of tetrahydronaphthalenes. nih.gov The proposed mechanism for the TaCl₅-mediated reaction involves the formation of a complex between the cyclopropane, the aldehyde, and the Lewis acid. nih.gov This is followed by an electrophilic attack and ring-opening to form a carbocationic intermediate, which then undergoes an intramolecular electrophilic substitution on the aromatic ring to construct the tetrahydronaphthalene skeleton. nih.gov Other Lewis acids like GaCl₃, Yb(OTf)₃, and Cu(OTf)₂ have been used to catalyze other transformations, such as formal [3+n]-cycloaddition reactions. researchgate.net

Table of Lewis Acids and Their Applications in DAC Transformations

Lewis Acid Transformation Product Type Reference
Tantalum(V) chloride (TaCl₅) Reaction with aromatic aldehydes Substituted Tetrahydronaphthalenes nih.gov
Gallium(III) chloride (GaCl₃) [3+n]-cycloaddition Annulated systems researchgate.net
Ytterbium(III) triflate (Yb(OTf)₃) [3+n]-cycloaddition Annulated systems researchgate.net
Copper(II) triflate (Cu(OTf)₂) [3+n]-cycloaddition Annulated systems researchgate.net

Metal-Free and Brønsted Acid Catalysis in Organic Reactions with Dipropyl cyclopropane-1,1-dicarboxylate

Dipropyl cyclopropane-1,1-dicarboxylate is a member of the donor-acceptor (D-A) cyclopropane family, a class of compounds that has garnered significant attention in organic synthesis. While specific research focusing exclusively on the metal-free and Brønsted acid-catalyzed reactions of dipropyl cyclopropane-1,1-dicarboxylate is not extensively documented in publicly available literature, the reactivity of the broader class of dialkyl cyclopropane-1,1-dicarboxylates provides a strong framework for understanding its potential applications in these catalytic systems.

The core reactivity of these cyclopropanes stems from the inherent ring strain of the three-membered ring and the polarization of the C-C bond due to the presence of both an electron-donating group and two electron-withdrawing carboxylate groups. This electronic arrangement facilitates ring-opening reactions under catalytic conditions, leading to the formation of valuable synthetic intermediates.

General Principles of Brønsted Acid Catalysis with Donor-Acceptor Cyclopropanes

Brønsted acids are effective catalysts for the activation of donor-acceptor cyclopropanes. nih.govlookchem.comnih.gov The catalytic cycle is generally initiated by the protonation of one of the carbonyl oxygens of the dicarboxylate moiety. This protonation enhances the electron-withdrawing nature of the ester groups, further polarizing the cyclopropane ring and facilitating its opening. The ring-opening process generates a stabilized zwitterionic intermediate, which can then react with a variety of nucleophiles. nih.gov

The scope of nucleophiles in these reactions is broad and can include arenes, indoles, azides, diketones, and alcohols. lookchem.comnih.gov The choice of the Brønsted acid catalyst can influence the reaction pathway and efficiency. Stronger Brønsted acids are often required to promote the initial ring-opening step. nih.gov The use of fluorinated alcohol solvents, such as hexafluoroisopropanol (HFIP), has been shown to be beneficial in these transformations, likely due to their ability to stabilize charged intermediates. lookchem.comnih.gov

Metal-Free Catalytic Approaches

Beyond Brønsted acid catalysis, other metal-free approaches for the transformation of donor-acceptor cyclopropanes have been explored. These methods often rely on organocatalysis, where a small organic molecule accelerates the reaction. nih.govnih.govrsc.orgrsc.org For instance, chiral phosphoric acids, a type of Brønsted acid organocatalyst, have been successfully employed in enantioselective reactions of cyclopropanes. nih.govrsc.org

Photocatalysis represents another emerging area in metal-free transformations. Visible light-promoted, metal-free protocols have been developed for the synthesis of functionalized cyclopropanes, showcasing the potential to drive these reactions under mild conditions. rsc.org While not specifically demonstrated for dipropyl cyclopropane-1,1-dicarboxylate, these methodologies highlight the ongoing development of sustainable and metal-free strategies for activating and functionalizing cyclopropane rings.

The following table summarizes the general types of metal-free and Brønsted acid-catalyzed reactions that dialkyl cyclopropane-1,1-dicarboxylates undergo, which are anticipated to be applicable to the dipropyl analogue.

Reaction TypeCatalyst TypeTypical Nucleophile/ReactantProduct Type
Nucleophilic Ring OpeningBrønsted Acid (e.g., TfOH)Arenes, Indoles, Alcohols1,3-Difunctionalized Products
[4+2] CyclocondensationBrønsted Acid3-Substituted Indoles8,9-Dihydropyrido[1,2-a]indoles
Enantioselective CycloadditionChiral Phosphoric AcidVinylboronic AcidsPolycyclic Molecules
Domino Michael/AlkylationChiral Amine Organocatalystα,β-Unsaturated AldehydesFunctionalized Cyclopropanes

Q & A

Q. What are the common synthetic routes for dipropyl cyclopropane-1,1-dicarboxylate, and how are impurities minimized?

Dipropyl cyclopropane-1,1-dicarboxylate is synthesized via living ring-opening polymerization (ROP) of its cyclopropane precursor. A three-step procedure involves:

  • Step 1 : Controlled ROP of di-n-propyl cyclopropane-1,1-dicarboxylate using initiators like thiophenolate anions to ensure narrow molecular weight distributions (Đ < 1.13) .
  • Step 2 : Basic hydrolysis of pendant esters to generate carboxylic acid groups .
  • Step 3 : Re-acidification to stabilize the polymer backbone . Impurities are minimized by optimizing reaction conditions (e.g., temperature, initiator-to-monomer ratio) and using purification techniques like recrystallization or column chromatography .

Q. How is dipropyl cyclopropane-1,1-dicarboxylate characterized structurally and thermally?

  • NMR spectroscopy (¹H, ¹³C) confirms the cyclopropane ring structure and ester substituents. For example, ester carbonyl signals appear at δ ~161-167 ppm in ¹³C NMR .
  • X-ray diffraction (XRD) resolves the crystal structure of coordination complexes formed with transition metals (e.g., Co²⁺), revealing the cyclopropane ring's planar geometry and coordination modes .
  • Thermogravimetric analysis (TGA) shows thermal stability up to 270°C, with decomposition occurring above this threshold .

Q. What role does dipropyl cyclopropane-1,1-dicarboxylate play in polymer chemistry?

The compound acts as a monomer for carbon-chain polymers via ROP. Under anionic conditions, it forms polymers with repeating units substituted by isopropyl ester groups. The living polymerization mechanism ensures controlled molecular weights (e.g., Mₙ = 5,000–20,000 g/mol) and low dispersity .

Advanced Research Questions

Q. What kinetic and mechanistic insights govern the living anionic polymerization of dipropyl cyclopropane-1,1-dicarboxylate?

The polymerization follows first-order kinetics with respect to monomer concentration. Key findings include:

  • Activation energy : 21.3 kcal/mol, derived from Arrhenius plots (130–190°C) .
  • Counterion effects : Sodium thiophenolate increases reaction rates, while crown ethers or cryptands enhance ion-pair separation, accelerating propagation .
  • Side reactions : Above 190°C, deviations from linear kinetics occur due to thermal degradation, detectable via ¹H NMR (new peaks at δ ~5.5 ppm) .

Q. How does dipropyl cyclopropane-1,1-dicarboxylate participate in catalytic [3+2] annulation reactions?

The compound serves as a cyclopropane donor in rhodium-catalyzed annulations. For example:

  • With aminocyclopropanes, it forms cyclopentylamides via stereospecific ring-opening.
  • Mechanism : Rhodium catalysts activate the cyclopropane’s strained C–C bond, enabling nucleophilic attack by amides. The reaction proceeds with >90% enantiomeric excess when chiral ligands are used .

Q. What magnetic properties arise from cobalt(II) complexes of cyclopropane-1,1-dicarboxylate?

Co²⁺ complexes exhibit field-induced slow magnetic relaxation , a hallmark of single-molecule magnets (SMMs). Key observations:

  • AC susceptibility data show frequency-dependent peaks under 1,500 Oe, indicative of SMM behavior.
  • Coordination geometry : The cyclopropane-1,1-dicarboxylate ligand adopts a μ²-bridging mode, creating a distorted octahedral Co²⁺ environment .

Q. How does thermal processing affect the crystallinity of poly(dipropyl cyclopropane-1,1-dicarboxylate)?

The polymer is highly crystalline , with a melting point range of 168–176°C. Crystallinity is influenced by:

  • Annealing temperature : Heating near Tₘ increases crystal size, confirmed by XRD (sharp peaks at 2θ = 15–25°).
  • Cooling rate : Rapid quenching reduces crystallinity, yielding amorphous domains detectable via DSC .

Q. What strategies enable enantioselective synthesis of cyclopropane-1,1-dicarboxylate derivatives?

  • Chiral auxiliaries : Use of enantiopure amines or alcohols in esterification reactions .
  • Enzymatic resolution : Lipases (e.g., Thermomyces lanuginosus) selectively hydrolyze one enantiomer of racemic diesters, achieving >95% enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.